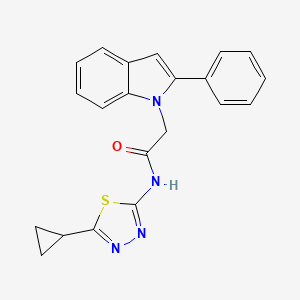

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H18N4OS |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylindol-1-yl)acetamide |

InChI |

InChI=1S/C21H18N4OS/c26-19(22-21-24-23-20(27-21)15-10-11-15)13-25-17-9-5-4-8-16(17)12-18(25)14-6-2-1-3-7-14/h1-9,12,15H,10-11,13H2,(H,22,24,26) |

InChI Key |

MTVRQOOYTPBSQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NN=C(S2)NC(=O)CN3C4=CC=CC=C4C=C3C5=CC=CC=C5 |

Origin of Product |

United States |

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 273.36 g/mol. Its structure features a thiadiazole ring, which is known for various bioactive properties.

1. Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance:

- The compound exhibited significant inhibitory activity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

2. Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. Compounds structurally related to this compound were tested against various bacterial strains:

- Notably, certain derivatives demonstrated significant inhibition rates against pathogens like Xanthomonas oryzae and Fusarium graminearum .

The mechanism by which thiadiazole derivatives exert their biological effects often involves interactions with cellular targets such as tubulin and DNA. Docking studies have suggested that these compounds could disrupt microtubule dynamics, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituents on the thiadiazole ring and the indole moiety play crucial roles in enhancing or diminishing activity against specific cell lines.

For instance:

- Phenyl substitutions have been shown to enhance cytotoxicity against MCF-7 cells significantly when compared to non-substituted analogs.

Case Studies

Several case studies have documented the synthesis and evaluation of thiadiazole derivatives:

- Antitumor Activity : A series of novel derivatives were synthesized and evaluated for their antitumor properties against multiple cancer cell lines, showing that modifications can lead to enhanced activity .

- Antimicrobial Properties : Research demonstrated that certain thiadiazole compounds exhibited superior antibacterial effects compared to commercial antibiotics, suggesting their potential as lead compounds in drug development .

Scientific Research Applications

Biological Activities

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide. Thiadiazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated efficacy against human leukemia, non-small cell lung cancer, and breast cancer models .

Mechanism of Action

The proposed mechanisms through which these compounds exert their anticancer effects include:

- Inhibition of specific enzymes involved in cancer cell proliferation.

- Induction of apoptosis in malignant cells.

- Disruption of cellular signaling pathways that promote tumor growth .

Cancer Therapeutics

This compound is being investigated as a potential lead compound for developing new anticancer drugs. Its structural components allow for modifications that can enhance potency and selectivity against cancer cells.

Pharmaceutical Formulations

The compound's unique chemical structure makes it suitable for incorporation into various pharmaceutical formulations aimed at targeted drug delivery systems. This can potentially improve the bioavailability and reduce side effects associated with traditional chemotherapy agents.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.